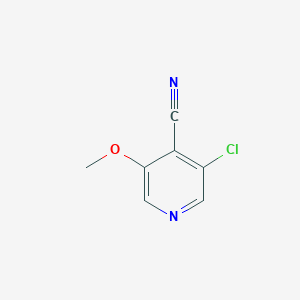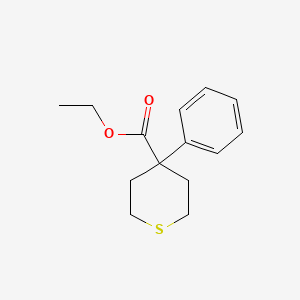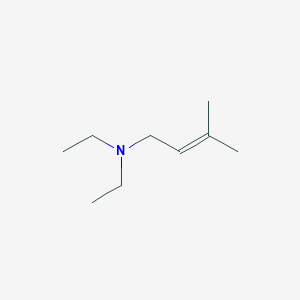
2-Buten-1-amine, N,N-diethyl-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Buten-1-amine, N,N-diethyl-3-methyl- is an organic compound characterized by its unique structure and properties. It is a colorless to pale yellow liquid at room temperature and has a distinctive aromatic amine odor. This compound is used as an intermediate in the synthesis of various organic compounds and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Buten-1-amine, N,N-diethyl-3-methyl- typically involves the condensation of aminoethanol and hexenal, followed by further processing and purification . The reaction conditions often include the use of solvents such as diethyl ether and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 2-Buten-1-amine, N,N-diethyl-3-methyl- may involve large-scale chemical reactors and continuous processing techniques to ensure high yield and purity. The use of advanced purification methods, such as distillation and crystallization, is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Buten-1-amine, N,N-diethyl-3-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of substituted amines.
Scientific Research Applications
2-Buten-1-amine, N,N-diethyl-3-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses and effects on biological systems.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Buten-1-amine, N,N-diethyl-3-methyl- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethylmethylamine: A tertiary amine with similar structural features but different applications.
Thiambutene: Another compound with a similar amine structure but distinct chemical properties and uses.
Uniqueness
2-Buten-1-amine, N,N-diethyl-3-methyl- stands out due to its unique combination of structural features and reactivity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.
Properties
CAS No. |
10229-36-4 |
|---|---|
Molecular Formula |
C9H19N |
Molecular Weight |
141.25 g/mol |
IUPAC Name |
N,N-diethyl-3-methylbut-2-en-1-amine |
InChI |
InChI=1S/C9H19N/c1-5-10(6-2)8-7-9(3)4/h7H,5-6,8H2,1-4H3 |
InChI Key |
BDRPQGYMISWCCG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


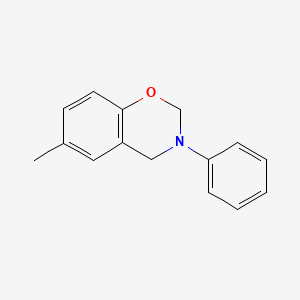

![4,9-Dibromo-6,7-bis(3-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B14069774.png)
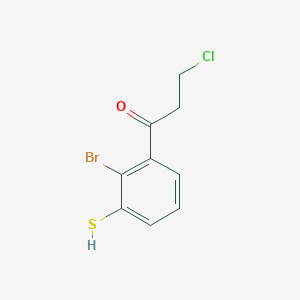
![2,6,9,13-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14069781.png)
![Bis[2-hydroxy-4-(pentyloxy)phenyl]methanone](/img/structure/B14069785.png)
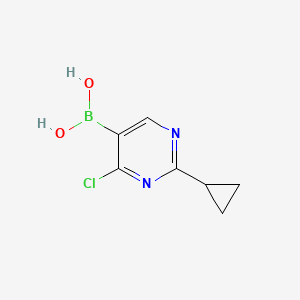
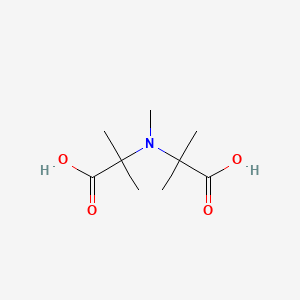

![2,3-Dibromo-4-[(prop-2-en-1-yl)oxy]but-2-en-1-ol](/img/structure/B14069807.png)

